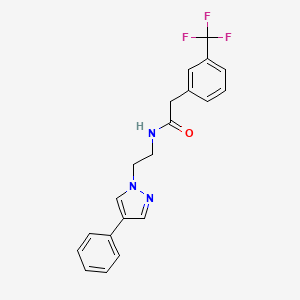

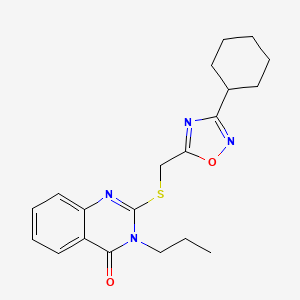

![molecular formula C15H14Cl2OS2 B2385388 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol CAS No. 400081-05-2](/img/structure/B2385388.png)

1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Synthesis of Bis(1-phenoxy-propen-2-yl)-sulfanes : A study focused on transforming Bis(1-chloro-3-phenoxy-prop-2-yl)-sulfanes into phenoxyvinyl sulfanes, showcasing its utility in synthesizing model compounds for unsaturated macrocycles derived from dithiacrown ethers (Hollmann et al., 1993).

- Manganese-Mediated Synthesis of Cyclic Peroxides : This study utilized various alkene compounds, including 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol derivatives, in reactions with molecular oxygen to produce cyclic peroxides, highlighting its role in complex organic synthesis (Qian et al., 1992).

Material Science and Chemistry

- Synthesis of Aromatic Polyimides : Research demonstrated the synthesis of transparent polyimides with high refractive indices using derivatives of this compound, illustrating its importance in the development of high-performance materials (Tapaswi et al., 2015).

- Characterization of Diarylmethyl Sulfur and Selenium Compounds : A study focused on synthesizing and characterizing novel symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds, demonstrating the compound's versatility in organometallic chemistry (Bhasin et al., 2004).

Catalysis and Chemical Reactions

- Oxidation of Alcohols Catalyzed by Oxo-Rhenium Complexes : This research explored the use of oxo-rhenium complexes for the oxidation of alcohols, employing derivatives of this compound as catalysts, showcasing its potential in selective oxidation processes (Sousa et al., 2013).

Electronic and Optical Properties

- Investigation of Schiff Base Derivatives : A study synthesized and analyzed Schiff base derivatives of this compound, revealing insights into their structural and electronic properties, which are vital for applications in molecular electronics and photonics (Khalid et al., 2018).

Mecanismo De Acción

While the exact mechanism of action for 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol is not provided in the search results, it has been noted for its antifungal activity. Co(II) and Cu(II) complexes containing a similar compound have shown promising capacity in reducing virulence traits in Candida spp., which are associated with dimorphic change and biofilm formation .

Propiedades

IUPAC Name |

1,3-bis[(3-chlorophenyl)sulfanyl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2OS2/c16-11-3-1-5-14(7-11)19-9-13(18)10-20-15-6-2-4-12(17)8-15/h1-8,13,18H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOZHESVHJNDJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)SCC(CSC2=CC(=CC=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2385306.png)

![N-(1-cyanocyclohexyl)-2-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}acetamide](/img/structure/B2385309.png)

![Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2385311.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2385316.png)

![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)

![8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2385325.png)